![molecular formula C7H8N2O3S B1452144 Methyl 3-[(aminocarbonyl)amino]thiophene-2-carboxylate CAS No. 51322-68-0](/img/structure/B1452144.png)

Methyl 3-[(aminocarbonyl)amino]thiophene-2-carboxylate

Descripción general

Descripción

“Methyl 3-[(aminocarbonyl)amino]thiophene-2-carboxylate” is a key intermediate in organic synthesis, medicine, dyes, and pesticides . It has a CAS Number of 51322-68-0 and a molecular weight of 201.23 .

Synthesis Analysis

This compound is used in the synthesis of 4-nitro and 4-aminothienyl ureas, total synthesis of quinazolinocarboline alkaloids, and in preparation of thienopyrimidinone analogs . It reacts with hydrazonoyl chlorides in the presence of triethylamine to yield corresponding N-arylamidrazones .Molecular Structure Analysis

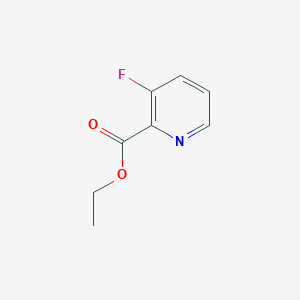

The molecular structure of “Methyl 3-[(aminocarbonyl)amino]thiophene-2-carboxylate” is represented by the InChI code1S/C7H9N2O3S/c1-12-6(10)5-4(2-3-13-5)9-7(8)11/h2-3,13H,1H3,(H3,8,9,11) . Single crystal X-ray diffraction analysis reveals that it crystallizes in the monoclinic crystal system P2 1 /c space group . Chemical Reactions Analysis

“Methyl 3-[(aminocarbonyl)amino]thiophene-2-carboxylate” reacts with hydrazonoyl chlorides in the presence of triethylamine to yield corresponding N-arylamidrazones . It is also used in the synthesis of various 4-alkoxy-5-amino-3-methylthiophene-2-carbonitriles .Physical And Chemical Properties Analysis

“Methyl 3-[(aminocarbonyl)amino]thiophene-2-carboxylate” has a molecular weight of 201.23 .Aplicaciones Científicas De Investigación

Pharmaceutical Applications

“Methyl 3-[(aminocarbonyl)amino]thiophene-2-carboxylate” (MATC) is a significantly important intermediate in pharmaceutical products . It is used in the production of a variety of drugs, including:

- Anti-hypertensives : These are drugs used to treat high blood pressure.

- Antitumors : These are drugs used to treat various types of cancer.

- Anti-HIV-1 integrase : These are drugs used to inhibit the HIV-1 integrase, an enzyme that enables the virus to integrate its genetic material into the DNA of the infected cell.

- Human cytomegalovirus inhibitors : These are drugs used to treat infections caused by the human cytomegalovirus.

- Hepatitis C virus inhibitors : These are drugs used to treat Hepatitis C infections.

- Xa factor inhibitors : These are anticoagulant drugs that inhibit Factor Xa, an enzyme that plays a role in blood clotting.

- Antineoplastic PAK4 activase inhibitors : These are drugs used to inhibit PAK4, a protein that is often overexpressed in cancer cells.

- Phosphatidylinositol 3-kinase PI3K inhibitors : These are drugs used to inhibit PI3K, a family of enzymes involved in cellular functions such as cell growth, proliferation, differentiation, motility, survival and intracellular trafficking, which makes them an attractive target for therapeutic intervention in various cancers.

- Antithrombotic activity drugs : These are drugs used to reduce the formation of blood clots.

Organic Synthesis

MATC is a key intermediate in organic synthesis . It is used in the production of various organic compounds due to its ability to participate in various inter- and intra-interactions .

Dye Manufacturing

MATC is also used in the production of dyes . The specific dyes that use MATC as an intermediate are not specified in the available literature.

Pesticide Production

MATC is a key starting material in agrochemical products, providing herbicidal protection through thiafulone or the sulfonylurea herbicide .

Synthesis of 4-Nitro and 4-Aminothienyl Ureas

MATC is used in the synthesis of 4-nitro and 4-aminothienyl ureas . These compounds have various applications in the chemical industry.

Total Synthesis of Quinazolinocarboline Alkaloids

MATC is used in the total synthesis of quinazolinocarboline alkaloids . These alkaloids have various biological activities, including anticancer, antiviral, and anti-inflammatory effects.

Preparation of Thienopyrimidinone Analogs

MATC is used in the preparation of thienopyrimidinone analogs . These analogs have various applications in medicinal chemistry.

Crystallography

Single crystal X-ray diffraction analysis reveals that MATC crystallizes in the monoclinic crystal system P21/c space group . This property makes it useful in crystallography, the experimental science of determining the arrangement of atoms in crystalline solids.

Safety and Hazards

This compound may cause skin irritation, serious eye irritation, and respiratory irritation. It is advised to avoid breathing its dust/fume/gas/mist/vapors/spray. If it comes in contact with skin, wash with plenty of soap and water. Wear protective gloves, clothing, eye protection, and face protection. If it gets in the eyes, rinse cautiously with water for several minutes .

Direcciones Futuras

“Methyl 3-[(aminocarbonyl)amino]thiophene-2-carboxylate” is a significantly important intermediate in pharmaceutical products such as anti-hypertensives, antitumors, anti-HIV-1 integrase, human cytomegalovirus inhibitors, hepatitis C virus inhibitors, Xa factor inhibitors, antineoplastic PAK4 activase inhibitors, phosphatidylinositol 3-kinase PI3K inhibitors, and antithrombotic activity drugs . It is also a key starting material in agrochemical products, providing herbicidal protection through thiafulone or the sulfonylurea herbicide . Therefore, it is expected to continue playing a crucial role in these fields in the future.

Propiedades

IUPAC Name |

methyl 3-(carbamoylamino)thiophene-2-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H8N2O3S/c1-12-6(10)5-4(2-3-13-5)9-7(8)11/h2-3H,1H3,(H3,8,9,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MOUFQJYBYNOYAL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=C(C=CS1)NC(=O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H8N2O3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

200.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Methyl 3-[(aminocarbonyl)amino]thiophene-2-carboxylate | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![Dimethyl({[2-(5-methylfuran-2-yl)-1,3-thiazol-4-yl]methyl})amine](/img/structure/B1452061.png)

![Methyl 3-(1-benzyl-4-{4-[3-(trifluoromethyl)phenyl]piperazin-1-yl}piperidin-3-yl)propanoate](/img/structure/B1452063.png)

![(R)-N-[1-(5,6,7,8-Tetrahydronaphthalen-1-yl)ethyl]-3-[3-(trifluoromethyl)phenyl]-1-propylamine](/img/structure/B1452080.png)